![molecular formula C8H11ClN2 B2417342 3-(2-Aminoethyl)-4-chloroaniline CAS No. 2243514-27-2](/img/structure/B2417342.png)
3-(2-Aminoethyl)-4-chloroaniline
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Overview
Description
3-(2-Aminoethyl)-4-chloroaniline, also known as 4-chloro-3-(2-ethylamino)aniline or 4-Chloro-Methamphetamine (4-CMA), is a chemical compound that belongs to the family of amphetamines. It is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of amphetamines on the human body.
Scientific Research Applications
Biodegradation and Environmental Remediation
Chloroanilines, including variants like 3-(2-Aminoethyl)-4-chloroaniline, are notable for their role as intermediate products in the synthesis of herbicides, azo-dyes, and pharmaceuticals. However, their potential pollutant nature due to toxicity and recalcitrance has led to significant research in bioremediation. For example, a study isolated a bacterium capable of degrading 3,4-dichloroaniline, a close relative of this compound, highlighting the bacterium's potential in environmental cleanup efforts (Kang & Kim, 2007).
Chemical Synthesis and Characterization
The compound's reactivity and derivatization have been a subject of study. Research has been done on the generation and reactivity of the 4-aminophenyl cation derived from 4-chloroaniline, demonstrating its applications in synthetic organic chemistry (Guizzardi et al., 2001). Furthermore, the synthesis, characterization, and crystal structure of compounds derived from chloroaniline showcase the compound's versatility and importance in material science and chemistry (Saeed & Simpson, 2012).
Analytical and Physical Chemistry
The electrochemical properties of chloroanilines have been investigated, offering insights into their electrochemical behavior and potential applications in analytical chemistry (Kádár et al., 2001). Additionally, studies on the volumetric, acoustic, and spectroscopic properties of chloroaniline with various solvents provide valuable data for understanding its physical and chemical properties in different environments (Rao et al., 2016).
Mechanism of Action
Target of Action
3-(2-Aminoethyl)-4-chloroaniline, hereafter referred to as the compound, is a complex molecule with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, compounds like 2-Aminoethyl carboxamide derivatives have been reported to inhibit monoamine oxidase, an enzyme involved in neurotransmitter degradation .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Similarly, the compound might also influence various biochemical pathways, potentially leading to diverse biological effects.
Result of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might have diverse biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, among others .
properties
IUPAC Name |
3-(2-aminoethyl)-4-chloroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJVZLKHTXIKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CCN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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